molecular formula C19H22N6O3S B15118803 N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide

N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B15118803
M. Wt: 414.5 g/mol
InChI Key: CPDNHOVYWGAQJW-UHFFFAOYSA-N
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Description

N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridazine ring, an azetidine ring, and a pyrazole sulfonamide group.

Preparation Methods

The synthesis of N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide involves multiple steps, including the formation of the pyridazine ring, the azetidine ring, and the pyrazole sulfonamide group. The synthetic routes and reaction conditions are typically optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N,3-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine: This compound has a similar pyridazine and azetidine structure but differs in the pyrazole sulfonamide group.

    N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide: This compound also shares a similar core structure but has different substituents on the pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N6O3S

Molecular Weight

414.5 g/mol

IUPAC Name

N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C19H22N6O3S/c1-23-13-15(10-20-23)29(26,27)24(2)14-11-25(12-14)19-9-8-17(21-22-19)16-6-4-5-7-18(16)28-3/h4-10,13-14H,11-12H2,1-3H3

InChI Key

CPDNHOVYWGAQJW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N(C)C2CN(C2)C3=NN=C(C=C3)C4=CC=CC=C4OC

Origin of Product

United States

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